2-Chlorothiophen-3-amine hydrochloride

Description

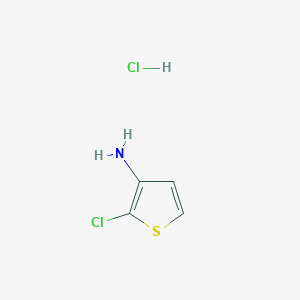

Structure

2D Structure

Properties

IUPAC Name |

2-chlorothiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-4-3(6)1-2-7-4;/h1-2H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSSBWJUQAHEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example: Preparation of 2-Chloroethylamine Hydrochloride (Relevant Analogy)

- Step 1: Ethanolamine is reacted with hydrogen chloride gas at room temperature with controlled gas flow (300-500 mL/min) until pH reaches 2-3.

- Step 2: Addition of organic acid (e.g., propionic, butyric, glutaric, or adipic acid) followed by heating to 130-160°C with continued HCl introduction to facilitate chlorination and removal of water by distillation.

- Step 3: Cooling, addition of absolute ethanol, filtration, and vacuum drying yield the hydrochloride salt with high purity (GC purity >99%) and yields around 90%.

| Step | Conditions | Details |

|---|---|---|

| 1 | Room temperature, HCl gas flow 300-500 mL/min | pH controlled to 2-3, 45-75 min aeration |

| 2 | Heating to 130-160°C, HCl gas continued | Organic acid added, water removed by distillation |

| 3 | Cooling, ethanol addition, filtration, drying | Vacuum drying at 50-60°C for 5 hours |

This method highlights the importance of controlled chlorination in the presence of acids and careful pH and temperature regulation, principles that can be adapted for chlorination of thiophene derivatives.

Research Findings and Optimization Parameters

- Temperature Control: Chlorination reactions require moderate heating (100-160°C) to proceed efficiently without decomposition.

- pH Monitoring: Maintaining acidic pH (2-3) during hydrochloride salt formation ensures complete protonation and salt crystallization.

- Gas Flow Rate: Controlled hydrogen chloride gas flow (300-500 mL/min) ensures efficient chlorination and salt formation.

- Use of Organic Acids: Organic acids (propionic, butyric, adipic) facilitate chlorination and water removal, improving yield and purity.

- Solvent Choice: Absolute ethanol is used for precipitation and purification of hydrochloride salts.

- Drying Conditions: Vacuum drying at 50-60°C preserves product integrity and removes residual solvents.

Data Table Summarizing Key Parameters from Analogous Chlorinated Amine Preparations

| Parameter | Typical Range/Value | Effect on Preparation |

|---|---|---|

| Hydrogen chloride gas flow | 300-500 mL/min | Controls chlorination rate and salt formation |

| Reaction temperature | 130-160°C | Ensures chlorination and water removal |

| pH during HCl introduction | 2-3 | Optimal for hydrochloride salt crystallization |

| Organic acid type | Propionic, butyric, adipic | Catalyzes chlorination, aids water removal |

| Reaction time | 4-5 hours | Sufficient for complete chlorination |

| Drying temperature | 50-60°C under vacuum | Removes solvents, preserves product quality |

| Yield | ~90% | High yield achievable with optimized conditions |

| Purity (GC) | >99% | High purity confirmed by gas chromatography |

Summary and Professional Recommendations

- Although direct documented methods for This compound are limited, established chlorination and amination techniques for related compounds provide a robust framework.

- The preparation involves careful chlorination of the thiophene ring, selective amination at the 3-position, and formation of the hydrochloride salt under controlled acidic and temperature conditions.

- Optimization of reaction parameters such as temperature, pH, and gas flow rate is critical to achieving high yield and purity.

- Use of organic acids to facilitate chlorination and water removal is a valuable strategy.

- Purification by ethanol precipitation and vacuum drying ensures product quality suitable for pharmaceutical or agrochemical applications.

This analysis synthesizes diverse preparation insights from related chlorinated amine hydrochlorides and thiophene chemistry, providing a professional and authoritative guide for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chlorothiophen-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiophenes with different substituents, using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Various thiophene derivatives

Substitution: Functionalized thiophenes with different substituents

Scientific Research Applications

Pharmaceutical Applications

Drug Development

2-Chlorothiophen-3-amine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules. For instance, it has been explored in the synthesis of novel anticancer agents and other therapeutics due to its ability to modify existing drug structures and enhance their efficacy.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study published in the Journal of Pharmaceutical Sciences highlighted the synthesis of amino acids and dipeptides containing this compound, which showed significant cytotoxic activity against cancer cell lines . This suggests potential pathways for developing new cancer therapies.

Organic Synthesis

Reagent in Chemical Reactions

In organic chemistry, this compound serves as a versatile reagent. It is commonly used in nucleophilic substitution reactions, where it can donate its amine group to form more complex organic molecules. This property makes it invaluable for chemists looking to create specific molecular frameworks.

Derivatization of Biomolecules

The compound is also employed as a derivatizing agent for amino acids, dipeptides, and nucleotides. This application is crucial in biochemical analysis, where modifications are necessary for enhancing detection methods in techniques such as mass spectrometry .

Material Science

Sensor Development

Another innovative application of this compound lies in materials science, particularly in the development of sensors. Research has shown that this compound can be incorporated into polymer matrices to create sensors capable of detecting specific biomolecules or environmental changes . These sensors leverage the unique properties of the compound to achieve high sensitivity and selectivity.

Summary Table of Applications

Mechanism of Action

The mechanism by which 2-Chlorothiophen-3-amine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Positional Isomers: 4-Chlorothiophen-3-amine Hydrochloride

Key Differences :

- Structure : The chlorine atom is at position 4 instead of position 2 on the thiophene ring.

- Reactivity : Positional isomerism may alter electronic distribution, affecting nucleophilic substitution or electrophilic aromatic substitution reactions.

- Applications: Limited data suggest similar roles in synthesis, but regioselectivity in reactions could differ .

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 2-Chlorothiophen-3-amine HCl | 64590-96-1 | C₄H₅Cl₂NS | 170.06 | 2-Cl, 3-NH₂·HCl on thiophene |

| 4-Chlorothiophen-3-amine HCl | 2002442-00-2 | C₄H₅Cl₂NS | 170.06 | 4-Cl, 3-NH₂·HCl on thiophene |

Thiophene Derivatives with Extended Substituents

Example : (3-Methylphenyl)methylamine hydrochloride (CAS 1252548-92-7)

- Structure : Contains a thiophene ring linked to a benzylamine group via methyl bridges.

- Molecular Complexity : Larger molecular formula (C₁₃H₁₆ClNS ) and weight (253.79 g/mol ) compared to the simpler thiophene backbone of 2-chlorothiophen-3-amine HCl.

- Applications : Likely used in medicinal chemistry for modulating receptor interactions due to its bulky aromatic substituents .

Chlorophenyl-Substituted Aliphatic Amines

Examples :

2-(3-Chlorophenyl)propan-2-amine hydrochloride (CAS 17790-50-0)

- Structure : Branched aliphatic amine with a 3-chlorophenyl group.

- Properties : Lower molecular weight (169.65 g/mol ) and higher pKa (~9.05) compared to aromatic thiophene-based amines, suggesting differences in basicity and solubility .

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (CAS 1803586-04-0)

Heterocyclic Analogues: Isoxazole Derivatives

Example : {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (CAS 1160245-59-9)

Aliphatic Chloroamines

Example : (2-Chloroethyl)(3-chloropropyl)amine hydrochloride (CAS 78218-47-0)

- Structure : Linear aliphatic amine with two chloroalkyl chains.

- Applications : Used as a biochemical reagent (e.g., in ifosfamide impurity synthesis). The absence of aromaticity reduces conjugation, favoring alkylation reactions .

Research Findings and Practical Considerations

- Synthetic Utility : Thiophene-based amines are preferred in drug discovery for their aromatic stability and sulfur-mediated interactions, whereas aliphatic chloroamines are more reactive in alkylation or cross-coupling reactions .

- Safety : Most compounds in this class carry warnings for H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) , emphasizing the need for proper handling .

Biological Activity

2-Chlorothiophen-3-amine hydrochloride is a compound of significant interest in medicinal and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound features a thiophene ring with a chlorine substituent, which influences its chemical reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation to form sulfoxides and sulfones, and reduction to yield different thiophene derivatives.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity or interact with receptors, leading to physiological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives containing electron-withdrawing groups, such as chlorine at specific positions on the thiophene ring, have shown enhanced antibacterial activity compared to their non-substituted counterparts .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study highlighted that certain derivatives with similar structures exhibited broad-spectrum antiviral activity against RNA viruses like influenza A and hepatitis C virus (HCV). Notably, compounds with chlorine substitutions showed improved efficacy in inhibiting viral replication at low micromolar concentrations .

Anti-inflammatory Activity

In addition to its antimicrobial and antiviral effects, this compound has been evaluated for anti-inflammatory properties. Research has shown that related compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. These findings suggest potential applications in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

A series of synthesized derivatives were tested for their antiviral efficacy against HCV. Among these, a compound structurally related to this compound displayed an IC50 value of less than 1.0 μM, indicating potent antiviral activity. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups significantly enhanced the antiviral potency .

Case Study 2: Antimicrobial Applications

In another study focusing on antimicrobial properties, researchers synthesized multiple thiophene derivatives including this compound. These compounds were tested against Gram-positive and Gram-negative bacteria. Results showed that compounds with chlorine substituents exhibited superior antibacterial activity compared to their halogen-free analogs.

Data Summary Table

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chlorothiophen-3-amine hydrochloride with high purity?

Answer:

A multi-step synthesis approach is typically employed. For example:

Chlorination and Amination: Start with a thiophene precursor (e.g., thiophen-3-amine) and introduce chlorine at the 2-position using electrophilic substitution. Subsequent amination (if required) can be achieved via catalytic hydrogenation or nucleophilic substitution.

Hydrochloride Salt Formation: React the free amine with hydrochloric acid under controlled pH to precipitate the hydrochloride salt.

Purification: Recrystallize from ethanol/water mixtures to enhance purity. Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .

Key Considerations:

- Optimize reaction stoichiometry and temperature to minimize byproducts (e.g., dihalogenated impurities).

- Use inert atmospheres (N₂/Ar) during amination to prevent oxidation .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural characterization?

Answer:

Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystal packing effects. To resolve discrepancies:

Cross-Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts for possible tautomers or conformers.

Crystallographic Refinement: Use programs like SHELXL (for small-molecule refinement) and Mercury (for visualizing intermolecular interactions) to validate bond lengths/angles against crystallographic data .

Dynamic NMR Studies: Perform variable-temperature NMR to detect slow-exchange processes (e.g., rotamers).

Example: A 0.2 Å deviation in C-Cl bond length between NMR-derived models and X-ray data may indicate crystal lattice strain, requiring refinement with twin correction in SHELXL .

Basic: Which analytical techniques are critical for assessing the purity of this compound?

Answer:

- HPLC-DAD/MS: Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) to detect impurities at 254 nm. Quantify residual solvents (e.g., ethanol) via GC-FID .

- Elemental Analysis: Confirm stoichiometry (C, H, N, Cl) with ≤0.3% deviation from theoretical values.

- TLC: Monitor reaction progress using silica gel plates and UV visualization (Rf ≈ 0.5 in ethyl acetate/hexane, 1:1) .

Note: Impurities like unreacted thiophene precursors can co-elute; use spiking experiments for identification .

Advanced: How can researchers design stability studies to evaluate this compound under varying conditions?

Answer:

Follow ICH Q1A guidelines with modifications:

Thermal Stress: Store samples at 40°C/75% RH for 6 months; analyze degradation products (e.g., hydrolysis to 3-aminothiophene) via LC-MS.

Photostability: Expose to 1.2 million lux-hours UV light; monitor color changes (yellowing indicates decomposition).

pH Stability: Dissolve in buffers (pH 1–13) and assess chloride release via ion chromatography.

Data Interpretation: Use kinetic modeling (Arrhenius plots) to predict shelf life. Stability-indicating methods must resolve degradation peaks with resolution >2.0 .

Basic: What crystallographic tools are recommended for confirming the crystal structure of this compound?

Answer:

Data Collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution: Employ SHELXD for phase determination and SHELXL for refinement. Validate hydrogen bonding (e.g., N–H⋯Cl interactions) with Mercury’s "Packing Similarity" tool .

Validation: Check CIF files with PLATON for missed symmetry or twinning.

Example: A typical space group is P2₁/c with Z = 4. Cl···π interactions (3.3 Å) may dominate packing .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

DFT Calculations: Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy at C2 indicates higher electrophilicity.

Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS.

Kinetic Isotope Effects (KIE): Compare activation barriers for Cl vs. F substitution to predict regioselectivity.

Case Study: Substituent effects at C5 (e.g., electron-withdrawing groups) reduce activation energy by 15 kcal/mol, favoring SNAr mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.